A Technical Guide to 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5): A Key Intermediate in Vilazodone Synthesis
A Technical Guide to 4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5): A Key Intermediate in Vilazodone Synthesis
Executive Summary: This document provides an in-depth technical overview of 4-(4-Bromo-2-formylphenoxy)butanenitrile, a pivotal intermediate in the synthesis of the antidepressant drug Vilazodone.[1][2][3] Designed for researchers, chemists, and professionals in drug development, this guide elucidates the compound's physicochemical properties, presents a detailed synthetic protocol with mechanistic insights, and explores its strategic application in pharmaceutical manufacturing. By grounding technical data with practical, field-proven insights, this whitepaper serves as a comprehensive resource for understanding and utilizing this critical chemical building block.
Introduction and Strategic Importance
4-(4-Bromo-2-formylphenoxy)butanenitrile is a substituted aromatic compound whose significance is almost exclusively tied to its role as a key starting material in the multi-step synthesis of Vilazodone. Vilazodone is an antidepressant used for the treatment of major depressive disorder.[2] The molecular architecture of 4-(4-Bromo-2-formylphenoxy)butanenitrile is notable for its trifunctional nature: an aryl bromide, an aldehyde (formyl group), and a nitrile. Each of these groups offers a distinct reaction site, making it a versatile and strategically valuable intermediate for constructing the complex Vilazodone molecule. This guide will deconstruct the synthesis, properties, and application of this compound, providing the necessary framework for its effective use in a research and development setting.
Physicochemical and Structural Properties
The identity and purity of a starting material are paramount in pharmaceutical synthesis. The key properties of 4-(4-Bromo-2-formylphenoxy)butanenitrile are summarized below. A purity of 97% or higher is common for commercially available lots.
Table 1: Core Properties of 4-(4-Bromo-2-formylphenoxy)butanenitrile
| Property | Value | Source |
| CAS Number | 1039828-17-5 | |
| Molecular Formula | C₁₁H₁₀BrNO₂ | |
| Molecular Weight | 268.11 g/mol | |
| Purity | ≥97% | |
| Physical Form | Solid | N/A |
| InChI Key | KKSWUPDUJZDOFR-UHFFFAOYSA-N | |
| InChI Code | 1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2 |
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Caption: Retrosynthetic analysis showing the key disconnection.
Step-by-Step Synthetic Protocol
This protocol describes a robust laboratory-scale synthesis. The causality for each procedural choice is explained to provide a deeper understanding of the reaction's success factors.
Materials:
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5-Bromo-2-hydroxybenzaldehyde
-
-
Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Expert Insight: An inert nitrogen atmosphere is crucial to prevent oxidation of the starting aldehyde and to exclude moisture, which can quench the phenoxide intermediate. Potassium carbonate is a mild, inexpensive base ideal for deprotonating the phenol without causing unwanted side reactions.
-
Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of aldehyde).
-
Expert Insight: DMF is the solvent of choice as its polar, aprotic nature effectively solvates the potassium cation while leaving the phenoxide anion highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
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Reagent Addition: Slowly add 4-bromobutanenitrile (1.1 eq) to the stirring mixture at room temperature.
-
Expert Insight: A slight excess of the alkyl halide ensures the complete consumption of the more valuable phenolic starting material. The addition is performed at room temperature to maintain control over the initial reaction rate.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: Heating is necessary to provide the activation energy for the Sₙ2 displacement. TLC monitoring is a self-validating step, allowing for confirmation that the starting material is consumed before proceeding to workup, preventing yield loss.
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Workup & Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Expert Insight: The water quench dissolves the inorganic salts (K₂CO₃, KBr) and the DMF. Ethyl acetate is an effective solvent for extracting the desired organic product. Multiple extractions ensure maximum recovery.
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Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
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Expert Insight: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(4-Bromo-2-formylphenoxy)butanenitrile.
Reaction Mechanism
The reaction proceeds through a classic Sₙ2 pathway. The base deprotonates the phenol, creating a potent nucleophile that attacks the electrophilic carbon atom bearing the bromine, inverting its stereochemistry (though it is achiral in this case) and displacing the bromide ion.
Caption: The Sₙ2 mechanism for the Williamson ether synthesis.
Application in Drug Development
The molecular structure of 4-(4-Bromo-2-formylphenoxy)butanenitrile is pre-organized for its role in constructing Vilazodone. The subsequent steps in the synthesis of Vilazodone involve complex transformations that ultimately couple this fragment with an indole-containing moiety.[1][6] While multiple patented routes exist, a plausible synthetic logic involves leveraging the three reactive handles of the intermediate.
Caption: Logical workflow of the intermediate's synthetic utility.
The aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig or Ullmann couplings, to introduce the piperazine ring found in Vilazodone.[7] The formyl group can be used in reactions like reductive amination or can be protected while other transformations occur. The nitrile can be hydrolyzed to a carboxylic acid or, more commonly in this context, reduced to a primary amine, which can then be used to form other bonds. The specific sequence of these transformations is a critical aspect of process development, designed to maximize yield and minimize impurity formation.
Safety, Handling, and Storage
As a fine chemical intermediate, 4-(4-Bromo-2-formylphenoxy)butanenitrile requires careful handling in a controlled laboratory environment.
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Hazard Profile: While comprehensive toxicological data is not widely published, related compounds suggest it should be handled with care. Some suppliers indicate it may be harmful if swallowed.
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Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
Conclusion
4-(4-Bromo-2-formylphenoxy)butanenitrile (CAS 1039828-17-5) stands as a testament to the enabling power of well-designed chemical intermediates in modern pharmaceutical synthesis. Its value is intrinsically linked to the production of Vilazodone, where its trifunctional nature allows for a convergent and efficient synthetic strategy. A thorough understanding of its properties, synthesis via the Williamson ether reaction, and its downstream reactivity is essential for any scientist or researcher working in the field of medicinal or process chemistry. This guide provides the foundational knowledge and practical insights necessary for the successful application of this important compound.
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Anitha, N., et al. (2014). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Figshare. [Link]
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